molecular formula C6H7NO2S B1266355 5-Thiazolecarboxylic acid, 2-ethyl- CAS No. 30709-68-3

5-Thiazolecarboxylic acid, 2-ethyl-

Cat. No.: B1266355
CAS No.: 30709-68-3
M. Wt: 157.19 g/mol
InChI Key: BJGZHUDNXRHBKD-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-ethyl- is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Thiazolecarboxylic acid, 2-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Thiazolecarboxylic acid, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazolecarboxylic acid, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Bioactive Compounds :

    • Ethyl 5-thiazolecarboxylate serves as a precursor or intermediate in synthesizing various biologically active compounds. For instance, it's used in creating derivatives with potential antibacterial and antifungal properties (Shirai et al., 2013), (Gomha & Khalil, 2012).
    • Thiazole compounds, including those derived from ethyl 5-thiazolecarboxylate, show promise in anticancer research, with some demonstrating activity against breast cancer cells MCF7 (Sonar et al., 2020).
  • Development of Pharmaceutical Intermediates :

    • Ethyl 5-thiazolecarboxylate and its derivatives are key intermediates in the synthesis of pharmaceutical compounds, such as those with antiviral potential against diseases like SARS-CoV-2 (Nagarajappa et al., 2022).
    • These compounds can be converted into various important pharmaceutical intermediates like 5-hydroxymethylthiazole, which have applications in different drug formulations (Tan Bin, 2004).
  • Material Science and Corrosion Inhibition :

    • Derivatives of ethyl 5-thiazolecarboxylate have been studied for their potential as corrosion inhibitors, which can be critical in material science and engineering (Rafiquee et al., 2007).
  • Synthetic Chemistry Advancements :

    • The synthesis of ethyl 5-thiazolecarboxylate and its derivatives plays a significant role in advancing synthetic chemistry techniques, including novel methods such as ultrasound-promoted synthesis and thermal-mediated processes (Baker & Williams, 2003), (Boy & Guernon, 2005).
  • Exploration in Heterocyclic Chemistry :

    • Ethyl 5-thiazolecarboxylate and related compounds contribute to the exploration of heterocyclic chemistry, providing insights into molecular structures, crystallography, and intermolecular interactions (Akhileshwari et al., 2021).
  • Cosmetic and Detergent Industry Applications :

    • Some thiazole derivatives, synthesized using ethyl 5-thiazolecarboxylate, show potential as preservative agents in cosmetics and detergents due to their antibacterial and antifungal properties (Shirai et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Thiazole derivatives, including 5-Thiazolecarboxylic acid, 2-ethyl-, have shown promise in various areas of medicinal chemistry and drug discovery research . They have broad pharmacological spectrum and are part of some clinically applied anticancer drugs . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the context of anticancer drug discovery .

Biochemical Analysis

Biochemical Properties

5-Thiazolecarboxylic acid, 2-ethyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase suggests that 5-Thiazolecarboxylic acid, 2-ethyl- may influence the oxidative hydroxylation of hypoxanthine and xanthine, leading to the production of uric acid. Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .

Cellular Effects

The effects of 5-Thiazolecarboxylic acid, 2-ethyl- on various cell types and cellular processes are significant. It has been reported to exhibit cytotoxic activity against certain human tumor cell lines, including prostate cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell survival and growth .

Molecular Mechanism

At the molecular level, 5-Thiazolecarboxylic acid, 2-ethyl- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidase results in the inhibition of this enzyme, which in turn affects purine metabolism . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Thiazolecarboxylic acid, 2-ethyl- have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 5-Thiazolecarboxylic acid, 2-ethyl- vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the compound shows beneficial effects up to a certain dosage, beyond which toxicity is observed .

Metabolic Pathways

5-Thiazolecarboxylic acid, 2-ethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with xanthine oxidase suggests its involvement in purine metabolism . Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Thiazolecarboxylic acid, 2-ethyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at the target sites .

Subcellular Localization

The subcellular localization of 5-Thiazolecarboxylic acid, 2-ethyl- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures influences its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGZHUDNXRHBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184735
Record name 5-Thiazolecarboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30709-68-3
Record name 5-Thiazolecarboxylic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1,3-thiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

a solution of 26 gm of thiopropionamide in 100 cc of ethanol is mixed with a solution of 36.5 gm of ethyl 2-chloro-3-oxo-propionate in 50 cc of ethanol. The reaction mixture is left in contact overnight, then the alcohol is evaporated off. The residue is dissolved in ether, the ethereal phase is washed with an aqueous 20% sodium carbonate solution, then with water. The oil obtained is distilled and the fraction coming off at 80° C. to 90° C. under a pressure of 0.5 mm is recovered. This fraction is saponified with an alcoholic solution of potassium hydroxide, then acidified and recrystallized from toluene. 2-Ethyl-5-thiazolecarboxylic acid is obtained in the form of colorless crystals, soluble in ethanol and sodium hydroxide, insoluble in water, melting at 157° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-ethylthiazole-5-carboxylate (400 mg, 2.159 mmol) in MeOH (10 mL) is added 1N NaOH (6 mL, 6 mmol) After stirring at room temperature for 18 hours, the crude is concentrated under reduced pressure to remove MeOH. The crude is diluted with EtOAc, the organic layer is washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 2-ethylthiazole-5-carboxylic acid (282.4 mg). HPLC retention time=0.78 minutes (condition D); MS (m+3)=160.4; 1H NMR (400 MHz, CD3OD) δ ppm 1.40 (t, J=7.6 Hz, 3 H) 3.07 (q, J=7.6 Hz, 2 H) 5.08 (br. s., 1 H) 8.20 (s, 1 H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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